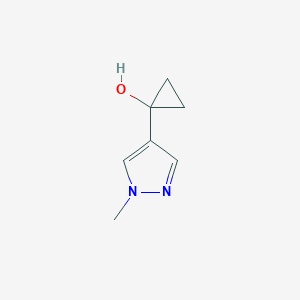
rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans” is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16)/t8-,10+/m0/s1 . This code provides a detailed description of the compound’s molecular structure, including the positions of the atoms and their connectivity. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the search results.Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans involves the condensation of a pyridine-3-carboxaldehyde with a chiral amine, followed by a series of reactions to form the desired product.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "N,N-dimethylpropane-1,3-diamine", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of pyridine-3-carboxaldehyde with N,N-dimethylpropane-1,3-diamine in methanol to form the corresponding imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the corresponding amine intermediate.", "Step 3: Protection of the amine intermediate with acetic anhydride and sodium acetate in ethyl acetate to form the corresponding N-acetyl amine intermediate.", "Step 4: Deprotection of the N-acetyl amine intermediate with hydrochloric acid in methanol to form the corresponding amine intermediate.", "Step 5: Cyclization of the amine intermediate with ethyl acetate and sodium hydroxide to form the corresponding pyrrolidine intermediate.", "Step 6: Oxidation of the pyrrolidine intermediate with sodium periodate in water to form the corresponding pyrrolidinone intermediate.", "Step 7: Protection of the pyrrolidinone intermediate with acetic anhydride and sodium acetate in ethyl acetate to form the corresponding N-acetyl pyrrolidinone intermediate.", "Step 8: Deprotection of the N-acetyl pyrrolidinone intermediate with hydrochloric acid in methanol to form the desired product, rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans." ] } | |
Número CAS |
1807940-73-3 |
Nombre del producto |
rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans |
Fórmula molecular |
C12H15N3O2 |
Peso molecular |
233.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



